Umbelliferone-d5: A Technical Guide for Researchers and Drug Development Professionals
Umbelliferone-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Applications of Umbelliferone-d5
Abstract
Umbelliferone-d5, the deuterated analog of Umbelliferone (7-hydroxycoumarin), is a critical tool in analytical and biomedical research. Its primary application lies in its use as a highly effective internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift from its endogenous counterpart, enabling precise and accurate quantification of Umbelliferone and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of Umbelliferone-d5, detailed experimental protocols for its use, and its applications in drug development and metabolic research.
Chemical Properties of Umbelliferone-d5
Umbelliferone-d5 is a synthetically modified version of Umbelliferone where five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling is crucial for its function as an internal standard.
Structure and Deuterium Labeling:
The systematic name for Umbelliferone-d5 is 3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one. The deuterium atoms are strategically placed on the aromatic and pyrone rings, providing a stable isotopic signature that is not susceptible to back-exchange under typical experimental conditions.
Physicochemical Properties:
A summary of the key quantitative data for Umbelliferone-d5 is presented in Table 1. These properties are essential for its handling, storage, and application in analytical methods.
| Property | Value |
| Chemical Formula | C₉HD₅O₃ |
| Molecular Weight | 167.17 g/mol [1] |
| Exact Mass | 167.0630 Da |
| CAS Number | 1215373-23-1[1] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99% atom % D |
| Solubility | Soluble in DMSO, ethanol, and methanol[1][2] |
| Storage | Store at -20°C for long-term stability[1] |
Experimental Protocols
The primary application of Umbelliferone-d5 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Umbelliferone. The following is a detailed methodology for a typical pharmacokinetic study.
Quantification of Umbelliferone in Plasma using LC-MS/MS
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Umbelliferone in rat plasma, using Umbelliferone-d5 as an internal standard.[3][4]
Materials:
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Rat plasma
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Umbelliferone standard
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Umbelliferone-d5 (internal standard)
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Acetonitrile (ACN), HPLC grade
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Formic acid, LC-MS grade
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Water, LC-MS grade
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Microcentrifuge tubes
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HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of Umbelliferone in methanol.
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Prepare a 1 mg/mL stock solution of Umbelliferone-d5 in methanol.
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From the stock solutions, prepare serial dilutions of Umbelliferone in methanol to create calibration standards (e.g., 1-1000 ng/mL).
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Prepare a working solution of Umbelliferone-d5 (e.g., 100 ng/mL) in methanol.
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Sample Preparation (Protein Precipitation): [3]
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To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the Umbelliferone-d5 internal standard working solution.
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Vortex for 30 seconds.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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-
LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Umbelliferone: The precursor ion will be its protonated or deprotonated molecular ion ([M+H]⁺ at m/z 163.0 or [M-H]⁻ at m/z 161.0). The product ion will be a characteristic fragment (e.g., m/z 133 for the transition 161 → 133 in negative mode).[3]
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Umbelliferone-d5: The precursor ion will be [M+H]⁺ at m/z 168.0 or [M-H]⁻ at m/z 166.0. The product ion will be a corresponding deuterated fragment.
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Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition should be optimized for maximum sensitivity.
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Workflow for LC-MS/MS Quantification:
Caption: Workflow for the quantification of Umbelliferone in plasma using Umbelliferone-d5.
Applications in Research and Drug Development
The use of deuterated internal standards like Umbelliferone-d5 is fundamental for generating reliable quantitative data in various research areas.
Pharmacokinetic Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is crucial. If the drug candidate is metabolized to Umbelliferone, or if Umbelliferone is co-administered, Umbelliferone-d5 is used to accurately track the concentration of Umbelliferone over time in biological fluids.[5][6] This allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and bioavailability. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism of the deuterated compound, a factor to consider in experimental design.[7][8][9][10]
Metabolic Studies
Umbelliferone undergoes phase II metabolism, primarily through glucuronidation and sulfation.[5] Umbelliferone-d5 can be used as an internal standard to quantify the formation of these metabolites. This is important for understanding the metabolic fate of coumarin-based compounds and assessing potential drug-drug interactions.
Metabolic Pathway of Umbelliferone:
Caption: Simplified metabolic pathway of Umbelliferone.
Isotopic Purity Determination
The accuracy of quantification relies heavily on the isotopic purity of the internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the percentage of deuteration and to identify the presence of any non-deuterated or partially deuterated species.
Workflow for Isotopic Purity Assessment:
Caption: Workflow for determining the isotopic purity of Umbelliferone-d5.
Conclusion
Umbelliferone-d5 is an indispensable tool for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug metabolism. Its well-defined chemical properties and stable isotopic labeling make it an ideal internal standard for the accurate and precise quantification of Umbelliferone in complex biological matrices. The methodologies and applications outlined in this technical guide provide a framework for the effective utilization of Umbelliferone-d5 in research and development, ultimately contributing to the generation of high-quality, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]
- 3. Simultaneous determination of three flavonoids and one coumarin by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Daphne genkwa extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Skimmin, a Potential Agent for Treating Postpartum Stroke, and Its Metabolite Umbelliferone in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
